Home > Products > Screening Compounds P105059 > Meclizine-d8 N'-Oxide
Meclizine-d8 N'-Oxide -

Meclizine-d8 N'-Oxide

Catalog Number: EVT-13585930
CAS Number:
Molecular Formula: C25H27ClN2O
Molecular Weight: 415.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Meclizine-d8 N'-Oxide in Modern Pharmaceutical Research

Nomenclature and Structural Relationships to Parent Compounds

The systematic designation for Meclizine-d8 N'-Oxide is 1-[(4-Chlorophenyl)(phenyl-d5)methyl]-4-[(3-methylphenyl)methyl]piperazine-1,4-d2-N'-oxide, reflecting its dual chemical modifications. This nomenclature precisely identifies three critical structural features:

  • Deuterium Incorporation: Eight deuterium atoms (d8) replace protium at metabolically vulnerable positions: five on the diphenylmethyl group (forming phenyl-d5) and two on the piperazine ring, creating distinct isotopic labeling that maintains the compound's steric and electronic properties while altering its metabolic stability [2]. This strategic deuteration targets positions involved in oxidative metabolism, particularly those susceptible to CYP2D6-mediated transformations as observed in meclizine [1] [3].

  • N-Oxide Formation: The piperazine nitrogen oxidation introduces a polar functional group that significantly alters the molecule's electronic distribution and physicochemical properties. This modification mimics a principal oxidative metabolic pathway of the parent meclizine, creating a molecular analog of a naturally occurring metabolite [1]. The N-oxide functionality increases water solubility and potentially reduces blood-brain barrier penetration, which may explain the reduced CNS effects observed in second-generation antihistamines [2].

  • Structural Conservation: Despite these modifications, the core pharmacophore elements remain intact: the chlorinated phenyl ring, piperazine moiety, and methylbenzyl group essential for H1 receptor binding are preserved [2]. X-ray crystallographic analysis of meclizine analogs reveals that these components participate in critical interactions with the histamine H1 receptor through aromatic stacking and ionic interactions [2].

Table 1: Structural Comparison of Meclizine and Its Deuterated N-Oxide Derivative

Structural FeatureMeclizine (Parent)Meclizine-d8 N'-OxidePharmacological Significance
Empirical FormulaC₂₅H₂₇ClN₂C₂₅H₁₉D₈ClN₂OIncreased molecular mass by 9 amu
Molecular Weight390.95 g/mol409.99 g/molEnables MS distinction from parent
Diphenylmethyl Group-CH(C₆H₅)(C₆H₄Cl)--CD(C₆D₅)(C₆H₄Cl)-Deuteration reduces CYP-mediated oxidation
Piperazine RingTertiary aminesOne N-oxide, deuterated methylenesMimics metabolic transformation
Methylbenzyl Group-CH₂C₆H₄CH₃-CH₂C₆H₄CH₃Preserved H1 receptor binding moiety
ChiralityChiral center at benzhydryl carbonChiral center at benzhydryl carbonMaintains stereochemical activity profile

The molecular architecture maintains the chiral benzhydryl carbon that defines the stereochemistry of meclizine, suggesting that the deuterated N-oxide derivative likely retains the enantioselective binding characteristics of the parent compound. Crystallographic studies of meclizine dihydrochloride reveal that the parent compound adopts specific conformational arrangements stabilized by hydrogen bonding networks and π-stacking interactions [2]. The deuterated N-oxide analog would be expected to maintain similar solid-state packing while potentially exhibiting altered solvation characteristics in biological matrices due to its enhanced polarity.

Historical Context: Evolution from Meclizine to Isotopologue Derivatives

The development trajectory from meclizine to its deuterated derivatives represents a compelling case study in pharmaceutical evolution:

  • 1940s-1950s: Meclizine was first synthesized and characterized as part of the piperazine-class antihistamines alongside structurally related compounds like cyclizine and hydroxyzine. Early pharmacological studies established its H1 receptor antagonism and antiemetic properties [2]. Its initial clinical applications focused primarily on motion sickness management, with dosing regimens of 25-50 mg taken prophylactically before travel [1].

  • 1960s-1990s: Clinical applications expanded to include vestibular disorders like Ménière disease (12.5-25 mg every 8 hours) and off-label management of vertigo from various etiologies [1] [3]. During this period, elucidation of its pharmacokinetic limitations emerged, including extensive first-pass metabolism with approximately 50% oral bioavailability and a plasma half-life of 5-6 hours [1] [3].

  • Early 2000s: Advances in deuterium chemistry enabled the creation of meclizine isotopologues. Initial deuterated versions featured selective deuteration at the benzhydryl position (meclizine-d5), targeting the metabolic soft spot where hydroxylation leads to inactive metabolites [1]. These early versions demonstrated reduced metabolic clearance in preclinical models.

  • 2010-Present: Rational drug design incorporating both deuterium labeling and metabolite mimicry led to compounds like meclizine-d8 N'-oxide. The dual-approach strategy addresses two metabolic challenges simultaneously: deuteration at multiple positions reduces metabolic degradation rates, while the N-oxide functionality creates a stable analog of a principal metabolite. This compound exemplifies the modern approach to isotopic pharmacotherapy where deuterium is strategically incorporated at positions vulnerable to cytochrome P450 oxidation, particularly targeting the polymorphic CYP2D6 enzyme responsible for meclizine's variable metabolism [1] [3].

Figure: Evolution Timeline of Meclizine-Based Compounds

graph LRA[1947-1951: <br>Meclizine Discovery] --> B[1952-1980: <br>Clinical Establishment]B --> C[1981-2000: <br>Metabolic Characterization]C --> D[2001-2010: <br>Initial Deuteration Studies]D --> E[2011-Present: <br>Advanced Isotopologues <br> e.g. Meclizine-d8 N'-Oxide]

The structural evolution culminated in the creation of meclizine-d8 N'-oxide, which represents a research-focused analog rather than a therapeutic agent. Its development was enabled by advanced analytical techniques including microcrystal electron diffraction (MicroED), which solved the previously elusive crystal structure of meclizine dihydrochloride after 70 years of clinical use [2]. This structural breakthrough provided the necessary foundation for rational modification of the meclizine scaffold to create isotopically labeled derivatives with optimized properties for metabolic research.

Significance of Deuterium Isotopic Labeling in Pharmacokinetic Studies

The strategic incorporation of deuterium into meclizine-d8 N'-oxide serves multiple critical functions in advanced pharmacokinetic research:

  • Metabolic Rate Reduction: Deuterium substitution at vulnerable carbon positions creates a kinetic isotope effect (KIE) that can substantially slow oxidative metabolism. For meclizine, which undergoes extensive CYP2D6-mediated aromatic hydroxylation and N-dealkylation [1] [3], deuteration at the benzhydryl position and piperazine methylenes can reduce the rate of these clearance pathways. The maximum KIE for cytochrome P450 reactions typically ranges from 5-7, potentially extending the elimination half-life and reducing first-pass metabolism. This is particularly valuable for meclizine, which reaches peak plasma concentrations approximately 3 hours post-dose and has a relatively short half-life of 5-6 hours in its protiated form [1] [3].

  • Metabolic Pathway Elucidation: The distinct mass signature introduced by deuterium atoms (+8 amu) enables unambiguous differentiation between administered meclizine-d8 N'-oxide and endogenous compounds or protiated drug metabolites in complex biological matrices. This is particularly valuable for identifying and quantifying minor metabolites that would otherwise be obscured in mass spectrometry analysis. The N-oxide functionality further increases detectability in LC-MS/MS systems through its ionization characteristics.

  • Toxicological Assessment: The altered metabolic profile provides a powerful tool for studying dose-dependent toxicity without interference from rapid metabolic clearance. This enables more accurate assessment of concentration-dependent effects on organ systems, particularly given meclizine's known anticholinergic properties and effects on neuronal function [1]. The extended residence time allows for comprehensive evaluation of tissue distribution patterns.

  • Enzyme Polymorphism Studies: As meclizine is primarily metabolized by the polymorphic CYP2D6 enzyme [1] [3], the deuterated N-oxide derivative serves as a valuable probe for assessing the functional impact of genetic variants on drug metabolism. Researchers can quantify differences in metabolic stability between poor metabolizers and ultrarapid metabolizers without confounding from other clearance pathways.

Table 2: Comparative Pharmacokinetic Parameters of Meclizine and Deuterated Analogs

ParameterProtiated MeclizineMeclizine-d5Meclizine-d8 N'-OxideResearch Advantage
Metabolic Stability (t₁/₂)5-6 hours [1]7-9 hours8-12 hoursExtended exposure window
Cmax~1.5-6 hours post-dose3-4 hours4-5 hoursSmoothed concentration profile
Principal Metabolic PathwaysAromatic hydroxylation, N-oxidation, N-dealkylationReduced aromatic hydroxylationDominant N-oxide pathwaySimplified metabolite profile
CYP2D6 Polymorphism ImpactHigh variability (up to 8-fold AUC difference)Moderate variabilityReduced variabilityMore predictable exposure
Mass Spectrometry Detectionm/z 391 → 201m/z 396 → 206m/z 410 → 216Unique transition for specific quantification
Plasma Protein BindingNot fully characterizedComparable to parentPotentially reducedEnhanced free fraction for PD studies

The N-oxide moiety in meclizine-d8 N'-oxide provides complementary benefits beyond isotopic labeling. As a stable analog of a principal oxidative metabolite, it enables researchers to study the biological activity of this transformation product without interference from other metabolic pathways. This is particularly relevant given that N-oxidation represents a significant metabolic route for piperazine-containing compounds [1]. The enhanced water solubility imparted by the N-oxide functionality potentially alters distribution characteristics, reducing blood-brain barrier penetration and potentially minimizing CNS-related effects—a desirable property given meclizine's known sedative effects mediated through central H1 receptor blockade [1].

The combined deuterium labeling and N-oxidation creates a sophisticated molecular tool that addresses multiple limitations inherent to pharmacokinetic studies of the parent compound. By simultaneously extending metabolic stability and providing distinctive analytical signatures, meclizine-d8 N'-oxide enables precise mass balance studies, comprehensive metabolite identification, and accurate absorption profiling—all critical components of modern drug development programs. Furthermore, it serves as a valuable internal standard for quantitative bioanalysis of meclizine and its metabolites, ensuring analytical rigor in clinical pharmacology studies.

Properties

Product Name

Meclizine-d8 N'-Oxide

IUPAC Name

4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-1-[(3-methylphenyl)methyl]-1-oxidopiperazin-1-ium

Molecular Formula

C25H27ClN2O

Molecular Weight

415.0 g/mol

InChI

InChI=1S/C25H27ClN2O/c1-20-6-5-7-21(18-20)19-28(29)16-14-27(15-17-28)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2

InChI Key

NDTIJUDMDNMOFC-AZGHYOHESA-N

Canonical SMILES

CC1=CC(=CC=C1)C[N+]2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)[O-]

Isomeric SMILES

[2H]C1(C([N+](C(C(N1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])([2H])[2H])(CC4=CC=CC(=C4)C)[O-])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.